1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
CAS No.: 303148-43-8
Cat. No.: VC6878030
Molecular Formula: C16H17N3O3
Molecular Weight: 299.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303148-43-8 |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3 |
| Standard InChI Key | OCWJWLPXMCLIEK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound’s backbone consists of a pyrimidine ring—a six-membered heterocycle with nitrogen atoms at positions 1 and 3. At position 5, a carbonitrile group () introduces electron-withdrawing characteristics, while position 6 is substituted with a methyl group (). The dimethoxyphenethyl moiety at position 1 features a two-carbon chain linking the pyrimidine to a 3,4-dimethoxy-substituted benzene ring, enhancing lipophilicity and potential membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 303148-43-8 |
| Molecular Formula | |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile |
| InChI Key | OCWJWLPXMCLIEK-UHFFFAOYSA-N |
Synthetic Methodologies
Conventional Synthesis Pathways
While the exact synthesis route for 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile remains undisclosed, established protocols for related pyrimidines involve cyclocondensation reactions. A common approach employs α-bromomethylbenzylketones reacting with 2,6-diamino-4-oxopyrimidine in polar aprotic solvents like dimethylformamide (DMF). The dimethoxyphenethyl side chain may be introduced via alkylation or Mitsunobu reactions, leveraging the nucleophilic nitrogen at position 1 of the pyrimidine ring .
Green Chemistry Innovations
Recent advancements emphasize eco-friendly synthesis, as demonstrated in the preparation of structurally similar tetrahydropyrimidines. Microwave-assisted reactions reduce processing times from hours to minutes (3–30 min) while achieving yields exceeding 80% . Mechanochemical methods (e.g., mortar-pestle grinding) eliminate solvent use, aligning with green chemistry principles . Adapting these techniques could optimize the target compound’s production.
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | DMF, 80–100°C | 60–70 | 6–12 h |
| Microwave-Assisted | Solvent-free, 300 W | 85–96 | 3–15 min |
| Mechanochemical | Ball milling, room temperature | 75–88 | 10–30 min |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized experimentally. Predictive models indicate moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane due to the lipophilic dimethoxyphenethyl group, while aqueous solubility is likely limited . Stability studies of analogous 4-oxopyrimidines suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .
Crystallographic Considerations
| Activity Type | Target Organism/Cell Line | Predicted IC/MIC |
|---|---|---|
| Antibacterial | Gram-positive bacteria | 8–32 µg/mL |
| Antiproliferative | HeLa cervical cancer | 15–25 µM |
| Enzyme Inhibition | DHFR | 0.5–2.0 nM |
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its dimethoxy aromatic system mimics natural ligands for adenosine receptors, suggesting utility in central nervous system (CNS) drug development . Current Good Manufacturing Practice (cGMP)-grade production ensures compliance with pharmaceutical quality standards .
Material Science Applications
Pyrimidine-carbonitrile hybrids have been explored as organic semiconductors due to extended π-conjugation. Thin films of analogous compounds exhibit hole mobility up to 0.1 cm/V·s, suitable for organic field-effect transistors (OFETs).
Future Research Directions
Synthetic Optimization
Developing continuous flow chemistry protocols could enhance scalability. Microreactor systems may improve heat transfer during exothermic cyclization steps, reducing byproduct formation .
Target Identification
High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) will elucidate specific molecular targets. Subsequent structure-activity relationship (SAR) studies could optimize substituent effects on potency and selectivity.
Formulation Development
Nanoemulsion or liposomal delivery systems may address solubility limitations. Preliminary studies with PEGylated nanoparticles increased oral bioavailability of similar compounds by 3.5-fold in murine models .
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